molecular formula C13H15NO2 B15068284 Ethyl 3,4-dihydronaphthalen-1-ylcarbamate CAS No. 920743-01-7

Ethyl 3,4-dihydronaphthalen-1-ylcarbamate

Cat. No.: B15068284
CAS No.: 920743-01-7
M. Wt: 217.26 g/mol
InChI Key: SOOLRZNCVDUGRP-UHFFFAOYSA-N
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Description

Ethyl (3,4-dihydronaphthalen-1-yl)carbamate is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a carbamate group attached to a dihydronaphthalene moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with ethyl chloroformate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,4-dihydronaphthalen-1-amine+ethyl chloroformateethyl (3,4-dihydronaphthalen-1-yl)carbamate+HCl\text{3,4-dihydronaphthalen-1-amine} + \text{ethyl chloroformate} \rightarrow \text{ethyl (3,4-dihydronaphthalen-1-yl)carbamate} + \text{HCl} 3,4-dihydronaphthalen-1-amine+ethyl chloroformate→ethyl (3,4-dihydronaphthalen-1-yl)carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of ethyl (3,4-dihydronaphthalen-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 3,4-dihydronaphthalen-1-amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:

    3,4-Dihydronaphthalen-1-amine: Lacks the carbamate group, resulting in different chemical reactivity and biological activity.

    Ethyl carbamate: A simpler structure without the dihydronaphthalene moiety, leading to different applications and properties.

    Naphthoquinone derivatives: Possess different oxidation states and biological activities compared to ethyl (3,4-dihydronaphthalen-1-yl)carbamate.

The uniqueness of ethyl (3,4-dihydronaphthalen-1-yl)carbamate lies in its combination of the carbamate group and the dihydronaphthalene moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

920743-01-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl N-(3,4-dihydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15)

InChI Key

SOOLRZNCVDUGRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CCCC2=CC=CC=C21

Origin of Product

United States

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